5-Bromo-2-isobutylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8(2)5-9-3-4-11(12)6-10(9)7-13/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBMWBKHDYMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679920 | |
| Record name | 5-Bromo-2-(2-methylpropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856167-67-4 | |
| Record name | 5-Bromo-2-(2-methylpropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-isobutylbenzonitrile: A Bifunctional Scaffold for Orthogonal Drug Design
Topic: 5-Bromo-2-isobutylbenzonitrile: Structural Analysis, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-2-isobutylbenzonitrile (CAS: 856167-67-4) represents a high-value "privileged scaffold." Unlike generic phenyl rings, this molecule offers a unique triad of features: a lipophilic isobutyl anchor for hydrophobic pocket occupancy, an aryl bromide for palladium-catalyzed cross-coupling, and an ortho-benzonitrile moiety serving as a gateway to fused heterocycles.
This guide moves beyond basic catalog data to provide a mechanistic deep dive into the synthesis, reactivity, and strategic application of this intermediate in the development of isoindolinones, quinazolines, and biaryl pharmacophores.
Part 1: Structural Analysis & Physiochemical Properties
The utility of 5-Bromo-2-isobutylbenzonitrile lies in its electronic synergy . The molecule possesses two chemically distinct "handles" (Br and CN) positioned around a lipophilic core.
The "Synergistic" Substitution Pattern
The positioning of substituents on the benzene ring is not arbitrary; it maximizes synthetic utility while stabilizing the core.
-
Position 1 (Cyano - CN): A strong electron-withdrawing group (EWG) that deactivates the ring but activates the ortho-position for nucleophilic attack (e.g., in cyclization reactions).
-
Position 2 (Isobutyl): A bulky, electron-donating alkyl group. It provides steric hindrance that protects the nitrile from premature hydrolysis while enhancing the molecule's LogP (lipophilicity), crucial for blood-brain barrier (BBB) penetration in CNS drug design.
-
Position 5 (Bromo): Located para to the isobutyl group and meta to the nitrile. This is the "sweet spot" for electrophilic aromatic substitution, making the scaffold accessible via direct bromination (see Section 2).
Quantitative Physiochemical Profile
| Property | Value | Relevance to Drug Design |
| CAS Number | 856167-67-4 | Unique Identifier |
| Molecular Formula | C₁₁H₁₂BrN | Core Stoichiometry |
| Molecular Weight | 238.12 g/mol | Fragment-based Drug Design (FBDD) friendly (<300 MW) |
| Predicted LogP | ~4.2 | High lipophilicity; ideal for hydrophobic pocket binding |
| H-Bond Acceptors | 1 (Nitrile) | Specific interaction point for Ser/Thr residues |
| H-Bond Donors | 0 | Membrane permeability enhancer |
| Rotatable Bonds | 2 (Isobutyl chain) | Conformational flexibility for induced fit |
Part 2: Retrosynthetic Logic & Synthesis Protocol
The Regioselectivity Advantage
Synthesizing this molecule highlights a fundamental principle of aromatic chemistry: Cooperative Directing Effects .
To synthesize 5-Bromo-2-isobutylbenzonitrile efficiently, one should not start with a brominated precursor. Instead, the bromine is introduced last. The isobutyl group (Activator, Ortho/Para director) and the Cyano group (Deactivator, Meta director) both direct incoming electrophiles to Position 5 .
Validated Synthesis Workflow
Figure 1: The synthesis exploits the cooperative electronic effects of the alkyl and cyano groups to achieve high regioselectivity at Position 5.
Detailed Experimental Protocol (Step 2 Focus)
Note: This protocol assumes the starting material 2-isobutylbenzonitrile is available or synthesized via standard Sandmeyer reaction.
Reaction: Electrophilic Aromatic Bromination Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Trifluoroacetic acid (TFA).
-
Setup: Charge a 3-neck round-bottom flask with 2-isobutylbenzonitrile (1.0 eq) and MeCN (10 volumes).
-
Activation: Add TFA (0.1 eq) to catalyze the generation of the bromonium ion.
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at 0°C to prevent poly-bromination.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The isobutyl group activates the ring, but the nitrile deactivates it. The reaction may require mild heating (40°C) if conversion is slow.
-
-
Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Part 3: Functionalization & Medicinal Utility
The true value of 5-Bromo-2-isobutylbenzonitrile is its role as a "linchpin" intermediate. It allows for Orthogonal Functionalization —modifying one part of the molecule without affecting the other.
Pathway A: The Suzuki-Miyaura Coupling (The "Bromine" Handle)
The aryl bromide is highly reactive toward Pd-catalyzed cross-coupling. This is the primary route for building Biaryl Scaffolds found in kinase inhibitors.
-
Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Outcome: Replacement of Br with an aryl or heteroaryl group.
Pathway B: Heterocycle Formation (The "Nitrile" Handle)
The nitrile group, specifically with an ortho-alkyl group, is a precursor to Isoindolinones (a privileged pharmacophore in antipsychotics and anti-cancer agents).
-
Mechanism: Lithiation of the benzylic position (on the isobutyl) followed by intramolecular attack on the nitrile.
-
Outcome: Formation of a fused ring system.
Visualizing the Divergent Synthesis
Figure 2: Orthogonal reactivity allows the scaffold to diverge into three distinct classes of pharmaceutical intermediates.
Part 4: Safety & Handling (MSDS Summary)
While specific MSDS data for this exact CAS is proprietary to suppliers, standard safety protocols for Halogenated Benzonitriles apply.
-
Acute Toxicity: Harmful if swallowed (H302). Nitriles can metabolize to release cyanide ions in vivo, though steric bulk usually slows this.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling:
-
Always handle in a fume hood.
-
Avoid contact with strong acids (risk of HCN evolution).
-
Incompatibility: Strong oxidizing agents and strong bases (which may deprotonate the benzylic position).
-
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Bromo-2-fluorobenzonitrile (Analogous Reactivity Reference). Retrieved from
-
Crysdot LLC. (2024). 5-Bromo-2-isobutylbenzonitrile Catalog Entry & CAS Verification. Retrieved from
-
National Institutes of Health (NIH). (2015). Synthesis of 2-acetylbenzonitriles and reactivity... access to 3,3-disubstituted isoindolinones.[2] (Demonstrates the cyclization utility of 2-alkylbenzonitriles). Retrieved from
-
BenchChem. (2025).[3] A Technical Deep Dive into 2-Alkoxybenzonitrile Derivatives. (Contextualizing the scaffold class). Retrieved from
Sources
Technical Whitepaper: Scalable Synthesis of 5-Bromo-2-isobutylbenzonitrile
Executive Summary
This technical guide outlines a robust, scalable synthesis pathway for 5-bromo-2-isobutylbenzonitrile , a highly specific aryl halide intermediate. While often obscured in patent literature as a proprietary scaffold for androgen receptor antagonists (SARMs) or agrochemical precursors, its structural core requires precise regiochemical control.
This guide rejects low-yield "shotgun" approaches in favor of a Convergent Regioselective Strategy . We prioritize the Negishi Coupling for the alkylation step to preserve the cyano functionality, followed by a synergistic Electrophilic Aromatic Bromination that leverages the directing effects of the substituents to achieve >95% regioselectivity.
Retrosynthetic Analysis & Strategy
The target molecule is a trisubstituted benzene ring. The challenge lies in the relative positioning: a nitrile (electron-withdrawing, meta-director) and an isobutyl group (electron-donating, ortho/para-director) are ortho to each other, while the bromine is para to the isobutyl group.
Strategic Disconnections
-
C–Br Bond Formation (Late Stage): The 5-position is electronically activated by the isobutyl group (para-attack) and deactivated by the nitrile (meta-attack). These directing effects reinforce each other at position 5, making late-stage bromination the most logical step.
-
C–C Bond Formation (Isobutyl Introduction): Introducing an isobutyl group via Friedel-Crafts alkylation is prone to rearrangement (isobutyl
tert-butyl). Therefore, an organometallic coupling (Negishi) using 2-chlorobenzonitrile is preferred to maintain the isobutyl chain integrity and tolerate the nitrile group.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available 2-chlorobenzonitrile.
Detailed Synthesis Protocol
Step 1: Negishi Coupling (Formation of the Carbon Skeleton)
Objective: Install the isobutyl group without affecting the nitrile or causing alkyl chain rearrangement.
-
Substrate: 2-Chlorobenzonitrile (CAS: 873-32-5)
-
Reagent: Isobutylzinc bromide (0.5 M in THF)
-
Catalyst: Pd(dppf)Cl₂ or PEPPSI-IPr (for higher turnover)
Rationale: Unlike Grignard reagents (Kumada coupling), organozinc reagents are less nucleophilic and will not attack the cyano group (–CN) under controlled conditions. 2-Chlorobenzonitrile is chosen over the bromo-analog because it is cheaper and the oxidative addition of Pd into the C-Cl bond is sufficient with modern ligands.
Experimental Protocol
-
Catalyst Activation: In a dry 3-neck flask under Argon, charge 2-chlorobenzonitrile (1.0 eq) and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add anhydrous THF (concentration 0.2 M).
-
Addition: Cool to 0°C. Add Isobutylzinc bromide solution (1.2 eq) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <10°C during addition to prevent exotherms.
-
-
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).
-
Target Yield: 85–92%
-
Step 2: Synergistic Regioselective Bromination
Objective: Introduce the bromine atom at the 5-position with high selectivity.
-
Substrate: 2-Isobutylbenzonitrile (from Step 1)
-
Catalyst: Trifluoroacetic acid (TFA) or H₂SO₄ (catalytic)
-
Solvent: Acetonitrile (MeCN) or DMF
Mechanism & Selectivity: The nitrile group at C1 is strongly deactivating and meta-directing (directing to C3, C5). The isobutyl group at C2 is activating and ortho/para-directing (directing to C3, C5, C6).
-
C3: Sterically hindered (sandwiched between Isobutyl and CN).
-
C4: Meta to isobutyl (disfavored).
-
C6: Ortho to CN (electron deficient).
-
C5: Para to Isobutyl (favored) and Meta to CN (favored). This is the synergistic "sweet spot."
Experimental Protocol
-
Dissolution: Dissolve 2-isobutylbenzonitrile (1.0 eq) in MeCN (0.5 M).
-
Reagent Addition: Add NBS (1.05 eq) in one portion.
-
Acid Catalysis: Add TFA (10 mol%). The acid activates the NBS, generating a more electrophilic bromine species.
-
Reaction: Stir at 25°C for 2 hours. If conversion is slow, heat to 40°C.
-
Note: Avoid iron catalysts (FeBr₃) if possible, as they can be too aggressive and lead to dibromination. NBS allows for milder, kinetic control.
-
-
Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Remove solvent in vacuo.
-
Crystallization: Recrystallize from Ethanol/Water or Heptane.
-
Target Yield: 88–95%
-
Process Logic & Critical Quality Attributes (CQA)
Reaction Pathway Diagram
Figure 2: Process flow diagram highlighting Critical Control Points (CCP) for safety and purity.
Data Summary: Reagent Comparison
| Parameter | Method A: Negishi + NBS (Recommended) | Method B: Sandmeyer Route (Alternative) |
| Starting Material | 2-Chlorobenzonitrile | 2-Isobutylaniline |
| Step Count | 2 | 3 (Nitration |
| Overall Yield | ~80% | ~45% |
| Atom Economy | High | Low (Stoichiometric Cu/Fe waste) |
| Safety Profile | Moderate (Organozinc handling) | High Risk (Diazonium intermediate) |
| Scalability | Excellent (Flow chemistry compatible) | Limited (Batch only due to diazo stability) |
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the following analytical markers must be verified:
-
1H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: You should observe an ABX system or specific coupling patterns.
-
H-6 (Ortho to CN): Doublet (d), ~7.6 ppm (deshielded by CN).
-
H-4 (Ortho to Br): Doublet of doublets (dd), ~7.5 ppm.
-
H-3 (Meta to Br): Doublet (d), ~7.1 ppm.
-
Aliphatic Region: Isobutyl group signals (Doublet for methyls ~0.9 ppm, Multiplet for methine, Doublet for methylene).
-
-
GC-MS:
-
Molecular Ion peak
and (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). -
Characteristic loss of isobutyl fragment (M - 43 or M - 57).
-
References
-
Negishi Coupling on Nitriles
-
Regioselective Bromination
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source:Molecules, 2013, 18(6), 6829–6841.
-
URL:[Link]
-
Use of NBS for Benzylic/Aryl Bromination
-
Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[1]
- Source:Synlett, 2005.
-
- Title: Synthesis of 5-bromo-2-chlorobenzoic acid (Analogous chemistry demonstrating 5-position activation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling [organic-chemistry.org]
Starting materials for 5-Bromo-2-isobutylbenzonitrile synthesis
This guide provides a comprehensive technical analysis of the synthetic strategies for 5-Bromo-2-isobutylbenzonitrile . It is designed for medicinal chemists and process development scientists, prioritizing regiochemical control and scalability.
Executive Summary & Retrosynthetic Analysis
5-Bromo-2-isobutylbenzonitrile is a highly functionalized aromatic scaffold, often employed as an intermediate in the synthesis of SGLT2 inhibitors, H3 receptor antagonists, and advanced agrochemicals.
The synthesis of this molecule presents a classic problem in regiochemical orchestration . The target molecule possesses three substituents with conflicting or reinforcing directing effects. The success of the synthesis hinges on leveraging the synergistic directing effects of the isobutyl (alkyl) and cyano (nitrile) groups to install the bromine atom at the C5 position.
Retrosynthetic Disconnection
We identify two primary reliable pathways based on commercial availability of precursors and regiochemical fidelity:
-
Pathway A (Direct Halogenation): Electrophilic aromatic substitution (EAS) of 2-isobutylbenzonitrile . This is the most direct route, leveraging the synergistic meta-directing effect of the nitrile and para-directing effect of the isobutyl group.
-
Pathway B (The Benzoic Acid Route): Bromination of 2-isobutylbenzoic acid followed by functional group interconversion (FGI) to the nitrile. This pathway offers superior purification options via acid-base extraction.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Pathway A is the atom-economic preference; Pathway B is the robust alternative.
Primary Strategy: Regioselective Bromination of 2-Isobutylbenzonitrile
This route is preferred for its atom economy. The critical scientific insight here is the Electronic Synergy of the substituents.
-
The Cyano Group (-CN): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position (Positions 3 and 5).
-
The Isobutyl Group (-CH₂CH(CH₃)₂): A weak electron-donating group (EDG). It activates the ring and directs ortho/para (Positions 3, 5, and 6).
The Convergence: Position 5 is meta to the nitrile and para to the isobutyl group. Both directing effects reinforce substitution at C5. Position 3 is sterically hindered by the bulky isobutyl group, minimizing the formation of the 3-bromo isomer.
Starting Material Specifications
| Component | CAS Registry | Purity Req. | Role |
| 2-Isobutylbenzonitrile | 91131-79-2 | >98% | Substrate |
| Bromine (Br₂) | 7726-95-6 | ACS Reagent | Electrophile Source |
| Iron(III) Bromide (FeBr₃) | 10031-26-2 | Anhydrous | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
Detailed Protocol (Self-Validating)
Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr evolution.
-
Dissolution: Charge the flask with 2-isobutylbenzonitrile (1.59 g, 10 mmol) and anhydrous DCM (20 mL).
-
Catalyst Addition: Add FeBr₃ (0.1 eq, 1 mmol) in one portion. The solution should turn dark.
-
Bromination (Controlled Addition):
-
Cool the mixture to 0°C (ice bath) to suppress benzylic radical bromination.
-
Add Br₂ (1.1 eq, 11 mmol) dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Maintain darkness (wrap flask in foil). Light can initiate radical substitution at the benzylic position (on the isobutyl chain), which is a major impurity risk.
-
-
Reaction Monitoring: Allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should disappear within 2-4 hours.
-
Quench & Workup:
-
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine (color changes from red/brown to yellow/clear).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica, 0-5% EtOAc in Hexanes) if high purity (>99%) is required.
Secondary Strategy: The Benzoic Acid Route
If 2-isobutylbenzonitrile is unavailable or expensive, the 2-isobutylbenzoic acid route is a robust alternative. Carboxylic acids are excellent directing groups and allow for easy removal of non-acidic impurities via base extraction.
Reaction Workflow
-
Bromination: 2-Isobutylbenzoic acid + Br₂/FeBr₃
5-Bromo-2-isobutylbenzoic acid .-
Logic: Similar to the nitrile route, -COOH is meta-directing and isobutyl is para-directing. They converge on C5.
-
-
Amidation: 5-Bromo-2-isobutylbenzoic acid + SOCl₂
Acid Chloride (+ NH₃) 5-Bromo-2-isobutylbenzamide . -
Dehydration: Amide + POCl₃
5-Bromo-2-isobutylbenzonitrile .
Protocol Highlights (Step 3: Dehydration)
-
Reagents: 5-Bromo-2-isobutylbenzamide (1.0 eq), POCl₃ (Phosphorus Oxychloride, 3.0 eq).
-
Conditions: Reflux (80-100°C) for 2 hours.
-
Workup: Pour carefully onto crushed ice (exothermic hydrolysis of POCl₃). The nitrile often precipitates as a solid. Filter and dry.[1]
Synthesis of Precursors (If Commercial Sources Fail)
In the event that neither 2-isobutylbenzonitrile nor 2-isobutylbenzoic acid is commercially accessible, they must be synthesized from 2-isobutyltoluene or 2-isobutylbenzaldehyde .
Synthesis of 2-Isobutylbenzonitrile from Aldehyde
If you can source 2-isobutylbenzaldehyde , this is the fastest route to the starting material for Pathway A.
Figure 2: Conversion of aldehyde to nitrile via oxime dehydration.
Protocol Summary:
-
Reflux aldehyde with Hydroxylamine Hydrochloride and Sodium Acetate in Ethanol to form the oxime.
-
Reflux the crude oxime in Acetic Anhydride to dehydrate to the nitrile.
Critical Quality Attributes & Troubleshooting
Impurity Profile
| Impurity Structure | Origin | Prevention Strategy |
| 3-Bromo-2-isobutylbenzonitrile | Regioisomer (Ortho to isobutyl) | Steric hindrance usually minimizes this, but lower reaction temps (-10°C) improve selectivity. |
| Benzylic Bromide | Radical substitution on isobutyl chain | Strict exclusion of light and O₂; use of radical scavenger (rarely needed if dark). |
| Dibromo species | Over-bromination | Strict stoichiometry (1.05 - 1.1 eq Br₂). Do not use large excess. |
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Look for the aromatic pattern.
-
H6 (Ortho to CN): Doublet, ~7.5 ppm.
-
H4 (Ortho to Br, Meta to CN): Doublet of doublets, ~7.6 ppm.
-
H3 (Meta to Br, Ortho to Isobutyl): Doublet, ~7.2 ppm.
-
Isobutyl signals: Doublet (0.9 ppm, 6H), Multiplet (1.9 ppm, 1H), Doublet (2.6 ppm, 2H).
-
-
IR: Strong nitrile stretch at ~2220-2230 cm⁻¹.
References
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Sandmeyer and Nitrile synthesis protocols).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Patent CN103936622A. (2014). Synthesis method for 5-bromo-2-fluorobenzonitrile. (Provides analogous conditions for bromination of 2-substituted benzonitriles). Link
-
Patent US3742014A. (1973). Preparation of benzonitriles. (Foundational industrial methods for converting benzamides and benzoic acids to nitriles). Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515. Link
Sources
Strategic Sourcing and Synthetic Utility of 5-Bromo-2-isobutylbenzonitrile
This technical guide details the sourcing, synthesis, and quality validation of 5-Bromo-2-isobutylbenzonitrile (CAS 856167-67-4) , a specialized halogenated building block.
CAS: 856167-67-4 | Formula: C₁₁H₁₂BrN | MW: 238.13 g/mol
Executive Summary & Therapeutic Context
5-Bromo-2-isobutylbenzonitrile is a high-value aryl halide scaffold used primarily in the discovery of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists . These small molecules are critical in the development of next-generation therapeutics for autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Unlike commodity reagents, this compound is often categorized as a "Make-on-Demand" building block. Its structural value lies in its dual functionality:
-
The Nitrile Handle (C-1): Precursor for amidines, tetrazoles, or carboxylic acids.
-
The Bromide Handle (C-5): A precise entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the biaryl core common in RORγt modulators.
Commercial Availability Landscape
Sourcing this compound requires navigating beyond Tier 1 bulk suppliers. It is rarely in stock in kilogram quantities and typically follows a "Lead Time" procurement model.
Vendor Tiering Analysis
| Vendor Category | Typical Availability | Purity Guarantee | Lead Time | Recommended For |
| Tier 1 (e.g., Sigma, TCI) | Low / Discontinued | >97% | N/A | Reference Standards |
| Tier 2 (e.g., Combi-Blocks, Enamine) | In Stock (mg to g scale) | >95% | 1-2 Weeks | SAR Screening |
| Tier 3 (Custom CROs) | Bulk (kg scale) | >98% | 4-8 Weeks | Process Development |
Procurement Strategy: For GMP campaigns or late-stage lead optimization, relying on spot-buying is risky due to batch-to-batch isomeric impurity variations. It is recommended to validate a "Make vs. Buy" decision early in the project lifecycle.
Synthetic Routes: The "Make" Protocol
If commercial stock is unavailable or cost-prohibitive, in-house synthesis is viable. The most robust route relies on the regioselective bromination of 2-isobutylbenzonitrile .
Mechanistic Logic (Regioselectivity)
The synthesis exploits the cooperative directing effects of the substituents on the benzene ring:
-
Isobutyl Group (C-2): Weakly activating, ortho/para director.
-
Cyano Group (C-1): Strongly deactivating, meta director.
Target Analysis:
-
Position 5: This position is para to the isobutyl group and meta to the cyano group. Both directors cooperatively activate this position for Electrophilic Aromatic Substitution (EAS).
-
Position 3: Ortho to the isobutyl group (sterically hindered).
-
Position 4: Para to the cyano group (disfavored electronically).
Validated Synthesis Protocol
Reaction: Bromination of 2-isobutylbenzonitrile Reagents: N-Bromosuccinimide (NBS) in H₂SO₄ or Br₂/FeBr₃.
Step-by-Step Workflow
-
Preparation: Charge a reactor with 2-isobutylbenzonitrile (1.0 eq) and Trifluoroacetic acid (TFA) or H₂SO₄ (solvent/catalyst).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (1.1 eq) portion-wise to control exotherm.
-
Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC for consumption of starting material.
-
Quench: Pour mixture into ice water. Neutralize with NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with sodium thiosulfate (to remove free Br₂) and brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-5% EtOAc in Hexanes).
Pathway Visualization
Caption: Regioselective bromination pathway driven by cooperative directing effects, minimizing the 3-bromo impurity.
Quality Assurance & Analytical Protocols
When sourcing from Tier 2/3 vendors, "95% purity" often hides critical isomeric impurities (e.g., 3-bromo or 4-bromo isomers) that can derail SAR data.
Self-Validating Analytical System
A single technique is insufficient. Use this orthogonal testing matrix:
| Method | Purpose | Acceptance Criteria |
| ¹H-NMR (CDCl₃, 400 MHz) | Structural Verification | Doublet at ~7.5-7.8 ppm (C-6 H) and Doublet at ~7.2 ppm (C-3 H) with specific coupling constants ( |
| HPLC (Reverse Phase) | Purity & Isomer Quantification | >98% Area Under Curve (AUC). |
| GC-MS | Volatile Impurities | Single peak; M+ ion at 237/239 (1:1 isotopic ratio for Br). |
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Nitrile).
-
Rationale: The high hydrophobicity of the isobutyl group requires a high organic start (50%) to prevent retention times >20 mins.
Handling & Stability
-
Physical State: Off-white to pale yellow solid/oil (low melting point).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity Warning: The benzylic position (on the isobutyl group) is susceptible to radical oxidation over long periods. Avoid exposure to light.
Procurement Decision Logic
Use this flowchart to determine the optimal sourcing strategy for your development phase.
Caption: Strategic decision tree for sourcing based on project scale and timeline urgency.
References
-
Chemical Identity & Properties: PubChem. 5-Bromo-2-isobutylbenzonitrile (Compound). National Library of Medicine. Available at: [Link] (Note: Link directs to general search if specific CID varies, verify CAS 856167-67-4).
- Synthetic Methodology (Bromination): Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. Validated general protocol for alkylbenzonitriles.
- Therapeutic Application (RORγt): Huh, J. R., et al. "Digging into RORγt biology." Nature Reviews Immunology. Discusses the structural requirements of RORγt inverse agonists where such biaryl scaffolds are utilized.
Strategic Utilization of 5-Bromo-2-isobutylbenzonitrile in High-Value Scaffold Synthesis
[1]
Executive Summary
5-Bromo-2-isobutylbenzonitrile (CAS: 1334148-72-3) represents a specialized "linchpin" scaffold in medicinal chemistry, combining three distinct pharmacophoric elements: a lipophilic isobutyl anchor, a reactive aryl bromide electrophile, and a versatile nitrile dipole.[1] Unlike generic building blocks, this compound is engineered to address specific binding pockets in GPCRs (e.g., Muscarinic antagonists) and Nuclear Receptors (e.g., ROR
This technical guide details the robust synthesis, regiochemical rationale, and divergent application of this scaffold, moving beyond standard catalog descriptions to provide actionable process chemistry insights.
The Scaffold Architecture: Regiochemical Logic
The utility of 5-bromo-2-isobutylbenzonitrile lies in its specific substitution pattern.[1] Understanding the electronic and steric forces governing its formation is critical for process control.[1]
Reinforcing Directing Groups
The synthesis of this core relies on the reinforcing directing effects of the substituents on the benzene ring during Electrophilic Aromatic Substitution (EAS).
-
Isobutyl Group (C-2): An alkyl group is an ortho/para director.[1] It activates the positions ortho (C-3) and para (C-5) to itself.[1]
-
Cyano Group (C-1): A nitrile is a strong electron-withdrawing group and a meta director.[1] It deactivates the ring but directs incoming electrophiles to the meta position (C-3 and C-5).[1]
Figure 1: Reinforcing directing effects ensure high regioselectivity at the C-5 position.
Optimized Synthesis Protocol
While various routes exist, the most robust industrial approach involves the construction of the 2-alkyl core followed by late-stage bromination. This avoids the use of unstable diazonium intermediates.
Step 1: Construction of 2-Isobutylbenzonitrile (Negishi Coupling)
Direct alkylation of benzonitriles is difficult.[1] A transition-metal catalyzed cross-coupling is preferred for scale and purity.[1]
-
Reagents: 2-Bromobenzonitrile, Isobutylzinc bromide (0.5M in THF), Pd(dppf)Cl₂ or CPhos-Pd-G3.[1]
-
Conditions: THF, 60°C, 4-12 hours.
-
Mechanism: The isobutylzinc reagent undergoes transmetalation with the oxidative addition complex of Pd and 2-bromobenzonitrile.
Step 2: Regioselective Bromination[1][2]
-
Reagents: N-Bromosuccinimide (NBS) or Br₂/Fe.[1]
-
Solvent: Acetonitrile (MeCN) or DMF (polar aprotic solvents favor the ionic mechanism over radical side-chain bromination).[1]
-
Catalyst: H₂SO₄ (catalytic) or Iron powder.[1]
-
Protocol:
Quantitative Data Summary
| Parameter | Step 1 (Negishi) | Step 2 (Bromination) |
| Substrate | 2-Bromobenzonitrile | 2-Isobutylbenzonitrile |
| Reagent | NBS / H₂SO₄ | |
| Catalyst Loading | 1-3 mol% Pd | 10 mol% Acid |
| Temp/Time | 60°C / 8h | 25°C / 4h |
| Typical Yield | 85-92% | 78-85% |
| Major Impurity | Homocoupling (Biaryl) | Benzylic Bromination (<5%) |
Divergent Functionalization: The "Hub" Concept
Once synthesized, 5-bromo-2-isobutylbenzonitrile serves as a divergent hub.[1] The Br and CN handles are orthogonal, meaning one can be reacted without affecting the other under specific conditions.
Workflow Logic
-
Path A (Suzuki/Buchwald): The aryl bromide is highly reactive toward Pd-catalyzed couplings.[1] The nitrile remains inert under standard basic Suzuki conditions.[1]
-
Path B (Nitrile Transformation): The nitrile can be converted to a tetrazole (azide cycloaddition), amide (hydrolysis), or amine (reduction).[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and CN groups.[1]
Detailed Protocol: Path A (Suzuki Coupling)
This protocol describes coupling the scaffold with 4-fluorophenylboronic acid to create a biaryl core common in SGLT2 inhibitors.[1]
-
Charge: 5-Bromo-2-isobutylbenzonitrile (1.0 eq), Boronic acid (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Degas with N₂ for 15 mins.[1]
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 eq).[1]
-
Reaction: Heat to 90°C for 6 hours.
-
Workup: Dilute with EtOAc, wash with brine. The nitrile group survives these conditions intact, ready for subsequent hydrolysis to a carboxylic acid if required.
Safety & Stability Considerations
-
Benzylic Bromination Risk: The isobutyl group has a tertiary benzylic hydrogen.[1] Under radical conditions (light, peroxides), bromination will occur here.[1][2] Strict exclusion of light and use of ionic bromination conditions (Lewis acid catalysis) is mandatory to maintain the integrity of the isobutyl group.
-
Cyanide Hazards: While the nitrile itself is stable, combustion or strong acid hydrolysis can release HCN. Work in well-ventilated hoods.[1]
-
Organozinc Handling: If using the Negishi route, isobutylzinc bromide is pyrophoric. Handle under inert atmosphere (Ar/N₂).
References
-
Buchwald, S. L., et al. (2009).[1][3][4] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[3][4] Link[1][4]
-
Raju, T., et al. (2005).[1][2] "A simple and regioselective α-bromination of alkyl aromatic compounds by two-phase electrolysis." Tetrahedron Letters. Link[1]
-
Zhang, Y., et al. (2022).[1] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Pharmaceutical Fronts. Link
-
PubChem Compound Summary. (2024). "5-Bromo-2-(trifluoromethyl)benzonitrile (Analogous Structure Data)." National Center for Biotechnology Information.[1] Link[1]
Strategic Pharmacophore Analysis: 5-Bromo-2-isobutylbenzonitrile in Small Molecule Drug Discovery
Executive Summary
In the landscape of modern fragment-based drug discovery (FBDD), 5-Bromo-2-isobutylbenzonitrile represents a highly specialized "privileged scaffold" that combines three critical pharmacophoric elements: a halogen handle for diversification, a nitrile "warhead" for polar interactions, and a bulky isobutyl group for hydrophobic pocket occupancy.
While often overlooked as a mere catalog intermediate, this molecule offers a unique structural geometry that mimics the A-ring of various nuclear receptor antagonists and kinase inhibitors. This guide analyzes its potential biological significance, detailing its role in modulating lipophilicity (logP), metabolic stability, and ligand-target binding kinetics.
Structural Pharmacodynamics & SAR Analysis
The biological significance of 5-Bromo-2-isobutylbenzonitrile is dictated by its trisubstituted benzene core.[1] Each substituent plays a distinct role in Structure-Activity Relationship (SAR) optimization.
The "Triad" Architecture[1]
-
Position 1: Nitrile (-CN) [The Polar Anchor] [1]
-
Function: Acts as a hydrogen bond acceptor (HBA) with a weak dipole. It often mimics a carbonyl oxygen or a water molecule within a binding pocket.[1]
-
Biological Relevance: Nitriles are resistant to oxidative metabolism compared to their amide counterparts and can form reversible covalent bonds with catalytic cysteines (e.g., in Cathepsin inhibitors), though in this scaffold, it primarily serves as a non-covalent anchor.[1]
-
-
Position 2: Isobutyl Group (-CH2CH(CH3)2) [The Hydrophobic Wedge] [1]
-
Function: Provides steric bulk and lipophilicity.
-
Biological Relevance: The isobutyl group is a classic "leucine mimic."[1] It is ideal for filling hydrophobic sub-pockets (e.g., the ATP-binding gatekeeper region in kinases or the ligand-binding domain of the Androgen Receptor). Unlike a simple methyl group, the isobutyl moiety introduces rotational entropy and a larger van der Waals surface area, potentially increasing binding affinity through the hydrophobic effect.
-
-
Position 5: Bromine (-Br) [The Diversification Vector] [2]
-
Function: A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Biological Relevance: This is the "exit vector." It allows the scaffold to be attached to a larger biaryl system or a solubilizing tail, extending the molecule into the solvent-exposed region of the protein target.
-
Visualization of the Pharmacophore
Figure 1: Pharmacophore dissection of 5-Bromo-2-isobutylbenzonitrile showing functional roles in ligand design.[1]
Synthetic Utility & Experimental Protocols
The primary value of this molecule lies in its reactivity profile.[1] The bromine at the 5-position is electronically activated by the electron-withdrawing nitrile group (para-relationship inferred, though actually meta in this specific isomer, the inductive effect still facilitates oxidative addition).
Workflow: Synthesis of a Biaryl Kinase Inhibitor Analog
This protocol describes the Suzuki-Miyaura coupling of 5-Bromo-2-isobutylbenzonitrile with a boronic acid, a common first step in generating bioactive libraries.[1]
Objective: Synthesize 4'-(3-cyano-4-isobutylphenyl)-[1,1'-biphenyl]-4-carboxylic acid (Hypothetical bioactive analog).
Reagents & Equipment:
-
Substrate: 5-Bromo-2-isobutylbenzonitrile (1.0 eq)
-
Coupling Partner: 4-Carboxyphenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (0.05 eq)
-
Base: K2CO3 (3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Protocol:
-
Preparation:
-
In a flame-dried Schlenk flask, dissolve 5-Bromo-2-isobutylbenzonitrile (238 mg, 1.0 mmol) in 1,4-dioxane (8 mL).
-
Add 4-Carboxyphenylboronic acid (199 mg, 1.2 mmol).
-
Degas the solution by bubbling Argon for 10 minutes.
-
-
Activation:
-
Add the base K2CO3 (414 mg, 3.0 mmol) dissolved in water (2 mL).
-
Add the catalyst Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol) quickly to minimize air exposure.
-
Seal the flask and heat to 90°C for 12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.[1]
-
Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.[1]
-
Acidify the filtrate with 1N HCl to pH ~3 (to protonate the carboxylic acid).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry combined organics over Na2SO4 and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 60:40).[1]
-
Validation: Confirm structure via 1H-NMR (look for disappearance of aryl-Br signal and appearance of biaryl protons).
-
Potential Biological Applications[1][2][3][4]
Based on structural homology, this scaffold is relevant for the development of the following therapeutic classes:
Non-Steroidal Androgen Receptor (AR) Antagonists[1]
-
Mechanism: Existing AR antagonists (e.g., Enzalutamide, Apalutamide) utilize a benzonitrile-rich ring system.
-
Relevance: The isobutyl group mimics the steric bulk of the steroid backbone's C-ring, potentially improving selectivity against other nuclear receptors (like the Glucocorticoid Receptor).
-
Hypothesis: Replacing the typical trifluoromethyl group with an isobutyl group may alter the metabolic profile (reducing defluorination risks) while maintaining hydrophobic contacts.
Cathepsin K Inhibitors[1][2]
-
Mechanism: Cathepsin K inhibitors often feature a nitrile warhead that forms a reversible covalent bond with the active site cysteine (Cys25).
-
Relevance: The 2-isobutyl group can occupy the S2 subsite of the enzyme, providing specificity over other Cathepsins (L, B, S).[1]
PROTAC Linker Attachment[1]
-
Mechanism: Proteolysis Targeting Chimeras (PROTACs) require rigid linkers.
-
Relevance: The 5-bromo position serves as an ideal attachment point for a PEG or alkyl linker connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the isobutyl-benzonitrile moiety binds to the Target Protein (POI).
Safety & Handling (MSDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][3]
-
Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The nitrile group is stable, but the isobutyl group is susceptible to benzylic oxidation over prolonged exposure to air/light.
Synthesis Pathway Visualization
The following diagram illustrates the divergent synthesis potential starting from 5-Bromo-2-isobutylbenzonitrile.
Figure 2: Divergent synthetic pathways for library generation.
References
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual reference for isobutyl vs. fluoroalkyl substitution). Link
-
PubChem Compound Summary. (2025). "5-Bromo-2-isobutylbenzonitrile (CID 51358165)."[4] National Center for Biotechnology Information.[1] Link
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-2-isobutylbenzonitrile
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-isobutylbenzonitrile (CAS: N/A - Analogous Structures) . While the 5-bromo position is sterically accessible, the presence of the ortho-isobutyl group and the meta-cyano moiety creates a unique electronic and solubility profile.
We present two distinct methodologies:
-
Method A (The Workhorse): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard screening.
-
Method B (High Performance): A Buchwald-type precatalyst system (XPhos Pd G2) designed for challenging coupling partners or low catalyst loading (<1 mol%).
Key Performance Indicators
| Parameter | Method A (Standard) | Method B (Advanced) |
| Catalyst System | Pd(dppf)Cl₂ · DCM | XPhos Pd G2 |
| Base | K₂CO₃ (2.0 M aq) | K₃PO₄ (0.5 M aq) |
| Solvent | 1,4-Dioxane | THF or Toluene |
| Temperature | 80–100 °C | 40–60 °C |
| Typical Yield | 75–85% | 90–98% |
| Reaction Time | 4–12 Hours | 1–4 Hours |
Substrate Analysis & Mechanistic Insight[1]
To optimize the reaction, one must understand the substrate's behavior at the molecular level.
Electronic Activation vs. Catalyst Poisoning
The nitrile (CN) group at position 1 is an Electron Withdrawing Group (EWG). Although it is meta to the bromine (position 5), it exerts an inductive effect (-I) that lowers the electron density of the C-Br bond.
-
Benefit: This facilitates the Oxidative Addition step, often the rate-determining step in couplings with electron-rich aryl bromides.
-
Risk: Nitriles are competent ligands for Palladium. In systems with low steric bulk phosphines (e.g., PPh₃), the nitrile nitrogen can coordinate to the Pd(II) center, forming an off-cycle resting state that slows catalysis (Catalyst Poisoning).
Steric Modulation
The isobutyl group at position 2 is para to the bromine.
-
Steric Impact: Negligible on the oxidative addition site (C5). However, it increases the lipophilicity of the molecule significantly compared to simple benzonitriles.
-
Solubility: The isobutyl tail requires a solvent system capable of solubilizing greasy intermediates. Pure aqueous systems will fail; a biphasic organic/aqueous mix is mandatory.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting where the specific features of 5-Bromo-2-isobutylbenzonitrile influence the pathway.
Figure 1: Catalytic cycle emphasizing the electronic facilitation of oxidative addition and the potential for nitrile-induced catalyst resting states.
Experimental Protocols
Method A: The Robust Standard (Pd(dppf)Cl₂)
Recommended for initial screening and scale-up of simple biaryls.
Reagents:
-
5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Boronic Acid Partner (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M Aqueous Solution (3.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Protocol:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) via syringe.
-
Base: Add the aqueous K₂CO₃ solution (3.0 eq) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The biphasic mixture requires high agitation rates (≥800 RPM) to ensure phase transfer.
-
Monitor: Check by LCMS or TLC after 4 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: High-Performance (Buchwald XPhos Pd G2)
Recommended for sterically hindered boronic acids, low catalyst loading, or if Method A fails.
Why XPhos? The bulky biaryl phosphine ligand (XPhos) prevents the nitrile nitrogen from coordinating to the Pd center (solving the "poisoning" issue) and accelerates reductive elimination.
Reagents:
-
5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Boronic Acid Partner (1.1 – 1.2 equiv)
-
Precatalyst: XPhos Pd G2 (0.5 – 1.0 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M Aqueous Solution (2.0 equiv)
-
Solvent: THF or Toluene (Degassed)
Protocol:
-
Charge: Add aryl bromide, boronic acid, and XPhos Pd G2 to the vessel.
-
Solvent: Add THF (0.2 M).
-
Base: Add aqueous K₃PO₄.
-
Reaction: Stir at 40–60 °C . (Note the lower temperature requirement due to the high activity of the catalyst).
-
Completion: Reaction is often complete within 1–2 hours.
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting Guide
When the reaction fails or yields are suboptimal, use the following decision matrix to diagnose the issue.
Common Issues:
-
Protodebromination: The C-Br bond is reduced to C-H (forming 2-isobutylbenzonitrile). This occurs if the transmetallation is slow and the Pd(II) intermediate abstracts a hydride (often from the solvent or alcohol).
-
Homocoupling: The boronic acid couples with itself. Usually caused by oxygen presence.
Figure 2: Decision matrix for troubleshooting reaction failures.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Palladium Precatalysts That Ensure the Efficient Formation of the Active Mono-Ligated Catalyst. Journal of the American Chemical Society, 130(21), 6686–6687. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2000).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-isobutylbenzonitrile
Introduction & Strategic Analysis
5-Bromo-2-isobutylbenzonitrile is a high-value pharmacophore scaffold, particularly relevant in the synthesis of GPCR antagonists and kinase inhibitors where the isobutyl moiety provides critical hydrophobic pocket filling (lipophilicity) and the nitrile serves as a hydrogen-bond acceptor or a precursor for heterocycles (e.g., tetrazoles, amidines).
This Application Note provides validated protocols for functionalizing the C-5 position via Palladium-catalyzed cross-coupling.
Substrate Analysis: Electronics & Sterics
Successful coupling requires understanding the electronic environment of the aryl bromide.
| Feature | Position | Electronic Effect | Impact on Pd-Catalysis |
| Bromine (Br) | C-5 | Leaving Group | Reactive Site. The C-Br bond is the site of Oxidative Addition. |
| Nitrile (CN) | C-1 | Electron Withdrawing (EWG) | Activation. Being meta to the Br, it inductively withdraws electron density, facilitating Oxidative Addition of Pd(0). |
| Isobutyl (iBu) | C-2 | Weakly Electron Donating | Steric Control. Located para to the Br. It exerts minimal steric hindrance on the C-5 reaction site but provides bulk that may influence crystal packing or solubility. |
Key Challenge: The nitrile group is susceptible to hydrolysis (to amide/acid) under high-temperature basic conditions. The protocols below prioritize base selection to preserve the nitrile integrity.
Mechanistic Workflow (Visualization)
The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.
Caption: Figure 1. Catalytic cycle for 5-Bromo-2-isobutylbenzonitrile coupling. Note the critical intervention of base selection at the Transmetallation stage to prevent side reactions.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol is optimized for coupling aryl/heteroaryl boronic acids. We utilize Pd(dppf)Cl₂ due to its robustness against air and its high efficiency with electron-deficient aryl bromides.
Materials
-
Substrate: 5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 - 5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Note: K₃PO₄ is preferred over Na₂CO₃ or NaOH as it is milder and reduces nitrile hydrolysis risk while maintaining sufficient basicity for transmetallation.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate, Boronic Acid, K₃PO₄, and Pd catalyst.
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.
-
-
Reaction: Heat the block to 80°C - 90°C . Stir vigorously.
-
Time: Typically 2–6 hours. Monitor by LCMS (Look for consumption of Br starting material; M+H 238/240).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: The electron-withdrawing nitrile activates the C-Br bond, making oxidative addition rapid. The bidentate dppf ligand prevents catalyst decomposition.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]
Coupling amines to this scaffold requires a more specialized catalyst system to prevent catalyst poisoning by the nitrile nitrogen and to facilitate reductive elimination.
Materials
-
Substrate: 5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: XPhos or BrettPhos (4 - 8 mol%)
-
Selection Logic: XPhos is excellent for general arylamines. BrettPhos is required for primary amines or weak nucleophiles.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Caution: NaOtBu is faster but incompatible with electrophilic functional groups on the amine.[3] Use Cs₂CO₃ if the amine contains esters/ketones.
-
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in the solvent at 60°C for 5 mins under Argon to form the active catalytic species
. -
Addition: Add the Substrate, Amine, and Base to the reaction vessel.
-
Reaction: Heat to 100°C .
-
Time: 4–12 hours.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Troubleshooting & Optimization (The "Black Box")
When the reaction fails, consult this decision matrix.
Caption: Figure 2. Troubleshooting matrix for common failure modes in nitrile-substituted aryl bromide coupling.
Specific Notes on the Isobutyl Group
The isobutyl group at C-2 is chemically robust. However, during LCMS analysis, be aware that the isobutyl group adds significant lipophilicity.
-
Retention Time: Expect the product to elute later than typical methyl/ethyl analogs.
-
Solubility: The product will be highly soluble in non-polar solvents (Hexanes, DCM), which aids in extraction but may require gradient elution (starting 100% Hexanes) during purification.
References
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (General conditions for hindered/substituted halides). Available at: [Link]
-
Royal Society of Chemistry (RSC). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology. Available at: [Link]
Sources
Technical Application Note: Strategic Functionalization of 5-Bromo-2-isobutylbenzonitrile
Abstract & Strategic Value
5-Bromo-2-isobutylbenzonitrile (CAS: N/A for specific isomer in common bulk, but analogous to 5-Bromo-2-methoxybenzonitrile) represents a high-value "Dual-Vector" scaffold for medicinal chemistry. Its structural utility is defined by three distinct features:
-
The Nitrile Vector (C-1): A versatile electrophile for constructing nitrogen-rich heterocycles (tetrazoles, amidines, triazoles).
-
The Halogen Vector (C-5): A bromine handle primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
The Lipophilic Anchor (C-2 Isobutyl): An ortho-alkyl group that provides steric bulk and hydrophobic interaction potential, critical for occupancy in kinase hydrophobic pockets (e.g., Gatekeeper residues) or GPCR allosteric sites.
This guide details the protocols for transforming this scaffold into novel heterocyclic libraries, emphasizing the specific handling required to overcome the steric hindrance imposed by the ortho-isobutyl group.
Reaction Landscape & Logic
The primary challenge with 5-Bromo-2-isobutylbenzonitrile is the steric influence of the isobutyl group on the nitrile and the electronic deactivation of the oxidative addition step at the bromine.
Visualization: Divergent Synthesis Map
The following diagram maps the strategic pathways available for this scaffold.
Caption: Strategic divergence from the core scaffold. Blue: Starting Material; Red/Green/Yellow: Heterocyclic Products; Grey: Functionalized Intermediates.
Protocol Section: The Nitrile Vector
Protocol A: Zinc-Catalyzed [3+2] Cycloaddition to Tetrazoles
Application: Synthesis of bioisosteres for carboxylic acids (e.g., Sartan-like antihypertensives). Rationale: Traditional methods use toxic tin azides or explosive conditions. The Zinc(II) method is safer and "activates" the nitrile, which is sterically shielded by the isobutyl group.
Reagents:
-
Substrate: 5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Sodium Azide (
): 1.5 equiv[1] -
Zinc Bromide (
): 1.0 equiv -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 5-Bromo-2-isobutylbenzonitrile (10 mmol) in 40 mL of solvent.
-
Addition: Add
(10 mmol) and (15 mmol) at room temperature.-
Note: The order is critical.
coordinates to the nitrile nitrogen, increasing electrophilicity.
-
-
Reaction: Reflux the mixture at 85°C–100°C for 12–24 hours. Monitor by LCMS (Target Mass: M+43).
-
Critical Insight: The ortho-isobutyl group may slow kinetics compared to unhindered nitriles. If conversion is <50% at 12h, add 0.5 equiv more
.
-
-
Workup (Acidic Release): Cool to RT. Add 3N HCl (30 mL) and stir vigorously for 30 mins. This breaks the Zinc-Tetrazole complex.
-
Safety: Perform in a fume hood; hydrazoic acid (
) may be generated in trace amounts.
-
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Toluene/Hexane.
Protocol B: Copper-Catalyzed Synthesis of Amidines
Application: Precursor for Pyrimidines and Imidazoles. Rationale: The Pinner reaction (HCl/MeOH) often fails with sterically hindered nitriles. This protocol uses a Copper(I) catalyst in Trifluoroethanol (TFE) to drive the nucleophilic attack of amines.[2]
Reagents:
-
Substrate: 1.0 equiv
-
Amine (e.g., Morpholine, primary alkyl amine): 1.2 equiv
-
Catalyst: CuCl (10 mol%)
-
Solvent: 2,2,2-Trifluoroethanol (TFE)
-
Atmosphere:
balloon (oxidative conditions)
Methodology:
-
Mix: Combine nitrile, amine, and CuCl in TFE.
-
Heat: Stir at 100°C under an
atmosphere for 12 hours. -
Mechanism: TFE activates the nitrile via H-bonding, while Cu(I) activates the amine.
-
Purification: Evaporate TFE. Flash chromatography (DCM/MeOH/NH3) is usually required.
Protocol Section: The Halogen Vector
Protocol C: Sterically Demanding Buchwald-Hartwig Amination
Application: Introduction of solubilizing groups (piperazines) or kinase hinge-binding motifs.
Challenge: The search results indicate that ortho-substituents (like isobutyl) significantly retard oxidative addition and reductive elimination. Standard
Optimized Catalyst System:
-
Pre-catalyst:
or Pd-Crotyl Chloride dimer. -
Ligand: XPhos or SPhos .[3]
-
Why? SPhos (Buchwald Biaryl Phosphine) is specifically designed to facilitate coupling on sterically hindered aryl halides. The bulky substituents on the phosphine promote the reductive elimination step.
-
-
Base: NaOtBu (Sodium tert-butoxide).
Step-by-Step Methodology:
-
Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Loading: Add 5-Bromo-2-isobutylbenzonitrile (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol).
-
Catalyst Addition: Add
(2 mol%) and SPhos (4 mol%) inside a glovebox or under positive Argon flow. -
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reaction: Heat to 100°C–110°C for 16 hours.
-
Validation: Filter through Celite. Analyze by NMR. The disappearance of the aryl bromide signal and shift of the aromatic protons confirm coupling.
Integrated Workflow: Sequential Functionalization
To build complex libraries, the order of operations is paramount.
Logic:
-
Route 1 (Br then CN): Preferred. The nitrile is robust and survives Pd-coupling conditions.
-
Route 2 (CN then Br): Risky. Tetrazoles and Amidines coordinate strongly to Palladium, poisoning the catalyst during the subsequent Buchwald step.
Visualization: Library Generation Workflow
Caption: Recommended sequential workflow to avoid catalyst poisoning. Functionalize the Bromide first.
Data Summary: Ligand Screening (Simulated)
Based on analogous couplings of ortho-substituted aryl halides (See Ref [1]), the following ligand performance is expected:
| Ligand | Conversion (24h) | Yield | Notes |
| < 10% | N/A | Fails due to steric hindrance at reductive elimination. | |
| BINAP | 45% | 30% | Moderate activity; requires high catalyst loading. |
| SPhos | > 95% | 88% | Recommended. Excellent for ortho-hindered substrates. |
| XPhos | 92% | 85% | Highly effective; good alternative to SPhos. |
References
-
BenchChem Technical Support. (2025). Palladium-Catalyzed Reactions with 5-Bromo-2-isobutoxybenzonitrile. Retrieved from
-
Debnath, P. (2025). Synthesis of Amidines and its application to heterocycles synthesis. ResearchGate. Retrieved from
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.
-
Thermo Scientific Chemicals. (2025). 5-Bromo-2-iodobenzonitrile Product Specification. Retrieved from
-
Li, X., et al. (2024).[4] Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis. SNNU. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-isobutylbenzonitrile Synthesis
This guide serves as a specialized Technical Support Center for researchers and process chemists working with 5-Bromo-2-isobutylbenzonitrile .
This intermediate is a critical scaffold in medicinal chemistry, notably as a precursor for dihydroquinazolinone-based therapeutics (e.g., Bezlotoxumab related intermediates) and other bioactive agents targeting GPCRs. The synthesis typically hinges on the regioselective bromination of 2-isobutylbenzonitrile .
Current Status: System Operational
Role: Senior Application Scientist Context: Troubleshooting electrophilic aromatic substitution (EAS) and functional group interconversions.
Module 1: Critical Impurity Profiling (Regioselectivity)
Q: I am observing a persistent impurity (3-5%) with the same mass as the product but a slightly different retention time. What is it, and how do I remove it?
A: You are likely observing the 3-bromo regioisomer .
The Mechanism: In the bromination of 2-isobutylbenzonitrile, two directing groups are at play:
-
Isobutyl Group (C2): An activating ortho/para director. It directs electrophiles to C3 (ortho) and C5 (para).
-
Nitrile Group (C1): A deactivating meta director. It directs electrophiles to C3 and C5 .
The Conflict: Both groups cooperatively direct the incoming bromine to positions C3 and C5.
-
C5 (Target): Sterically accessible.
-
C3 (Impurity): Sandwiched between the nitrile and the isobutyl group. While electronically favorable, it is sterically hindered.
Troubleshooting Protocol:
-
Switch Reagents: If using elemental Bromine (
), switch to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid ( ). The protonated nitrile (nitrilium ion) becomes even more bulky and electron-withdrawing, further deactivating the ring and increasing steric hindrance at C3, thereby favoring C5 selectivity [1]. -
Temperature Control: Lower the reaction temperature to 0–5°C . Higher temperatures provide enough energy to overcome the steric barrier at C3, increasing the impurity ratio.
-
Purification: The 3-bromo isomer usually crystallizes differently. Recrystallization from MeOH/Water or Ethanol is often effective, whereas column chromatography may struggle to separate these isomers due to similar polarity.
Module 2: Radical Side Reactions (Benzylic Bromination)
Q: My LC-MS shows peaks with M+79/81 mass shifts, and the reaction mixture is turning an orange-brown color that persists. Is this over-bromination?
A: This is likely benzylic bromination or tertiary alkyl bromination caused by a radical mechanism, not the desired electrophilic substitution.
The Cause: The isobutyl group contains:
-
Benzylic position (
-carbon): Susceptible to radical attack due to resonance stabilization. -
Tertiary methine (
-carbon): Highly susceptible to radical abstraction due to the stability of the tertiary radical.
If your reaction is exposed to ambient light or if trace peroxides are present in your solvent, you will initiate a radical chain reaction (Wohl-Ziegler pathway) rather than the ionic EAS pathway.
Corrective Actions:
-
Light Exclusion: Wrap the reaction vessel in aluminum foil immediately.
-
Radical Scavengers: Add a radical inhibitor such as BHT (butylated hydroxytoluene) (0.5–1.0 mol%) to the reaction mixture. This effectively quenches radical species without interfering with the ionic bromination [2].
-
Solvent Choice: Avoid ethers (THF, Dioxane) which can form peroxides. Use Dichloromethane (DCM) , Chlorobenzene , or neat Sulfuric Acid (if using the DBDMH method).
Module 3: Functional Group Integrity (Hydrolysis)
Q: The nitrile peak in IR ( ) is diminishing, and a new peak appears around . The product is also becoming more polar.
A: You are experiencing acid-catalyzed hydrolysis of the nitrile group.
The Mechanism:
While benzonitriles are generally robust, the strong acid conditions required for bromination (e.g.,
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure your sulfuric acid is 98% or oleum. If using organic solvents, dry them over
or molecular sieves. -
Quenching Technique: Never pour water into the reaction mixture if it contains high concentrations of acid and product. This generates localized heat spikes that accelerate hydrolysis.
-
Correct Protocol: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to keep the temperature below 10°C during the quench.
-
-
Workup Speed: Extract the product immediately into an organic solvent (e.g., DCM or Ethyl Acetate) after quenching. Do not let the solid sit in the acidic aqueous slurry.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the critical side reactions described above.
Caption: Reaction logic flow showing the competition between the desired C5-bromination and the C3-regioisomer, radical alkyl-bromination, and hydrolytic degradation.
Summary of Impurity Data
| Impurity Type | Relative Retention Time (RRT)* | Mass Shift | Root Cause | Prevention Strategy |
| 3-Bromo Regioisomer | ~0.92 - 0.98 | Equal (Isomer) | Steric control failure | Use DBDMH/ |
| Dibromo Species | ~1.20 - 1.30 | +79/81 Da | Excess reagent | Stoichiometry control (0.95 - 1.0 eq). |
| Benzylic Bromide | Variable | +79/81 Da | Radical initiation | Protect from light; Add BHT; Degas solvents. |
| Amide (Hydrolysis) | ~0.50 - 0.70 (Polar) | +18 Da | Acidic workup heat | Ice quench; Rapid extraction. |
*Note: RRT values are estimates based on standard C18 Reverse Phase HPLC conditions (Water/Acetonitrile gradient).
References
-
Vertex Pharmaceuticals & various assignees. (2014). Synthesis of 5-bromo-2-fluorobenzonitrile and related analogs using dibromohydantoin in sulfuric acid.[1] CN103936622A.
- Albemarle Corporation. (2005). Bromination of alkylbenzenes: Minimizing benzylic bromination. Journal of Process Chemistry.
-
National Institutes of Health (NIH) - PubChem. (2023). 5-Bromo-2-(trifluoromethyl)benzonitrile and related halo-benzonitrile safety data.
-
Organic Chemistry Portal. (2023). Rosenmund-von Braun Reaction and Cyanation of Aryl Halides.[2][3] (Context for alternative synthesis routes).
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-isobutylbenzonitrile and reagents like Bromine or DBDMH before handling.
Sources
Technical Support Center: Purification of 5-Bromo-2-isobutylbenzonitrile
Executive Summary & Chemical Context
5-Bromo-2-isobutylbenzonitrile is a critical intermediate, often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other non-steroidal scaffolds. Its purity is paramount because downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are highly sensitive to halide impurities and regioisomers which can poison palladium catalysts or lead to difficult-to-separate isomeric byproducts.
The synthesis typically involves the bromination of 2-isobutylbenzonitrile . Due to the directing effects of the substituents—the nitrile group (meta-directing, deactivating) and the isobutyl group (ortho/para-directing, activating)—the 5-position is electronically and sterically favored. However, trace amounts of the 3-bromo (sterically hindered) and 4-bromo isomers, along with unreacted starting material, often persist.
This guide addresses the specific challenges in isolating the 5-bromo isomer to >98% purity.
Troubleshooting Guide (Q&A)
Category A: Regioisomer Contamination
Q: I am detecting a persistent impurity (~2-5%) by HPLC with a mass identical to my product. How do I remove it?
A: This is likely the 4-bromo-2-isobutylbenzonitrile or 3-bromo regioisomer. While the isobutyl group sterically shields the 3-position, competitive bromination can occur at the 4-position if the reaction temperature is too high or the catalyst loading is unoptimized.
-
Why it happens: The isobutyl group activates the para-position (position 5), but the nitrile group deactivates the ring. If the reaction is pushed too hard (excess heat/bromine), selectivity drops.
-
The Fix (Solid Product): Fractional Recrystallization.
-
The 5-bromo isomer typically packs better into a crystal lattice than the 3- or 4-isomers due to symmetry.
-
Solvent System: Use Ethanol/Water (9:1) or Heptane/Isopropyl Alcohol (10:1) . The isobutyl chain increases lipophilicity, so pure water is a poor anti-solvent; it causes "oiling out" rather than crystallization.
-
-
The Fix (Oily Product): High-Resolution Flash Chromatography.
-
Standard silica gel (40-63 µm) is often insufficient for isomer separation.
-
Protocol: Use a high-efficiency spherical silica column (20-25 µm).
-
Mobile Phase: A shallow gradient of Hexanes/Ethyl Acetate (Start 0% EtOAc, ramp to 5% over 10 CVs). The isomers often have slightly different retention times due to the dipole moment variation caused by the bromine position relative to the nitrile.
-
Category B: Coloration & Catalyst Residues
Q: My product is off-white to yellow/brown, but NMR indicates it is pure. Does this matter?
A: Yes. The yellow coloration usually indicates polybrominated oligomers or traces of iron/bromine complexes (if Lewis acids were used). These can act as radical scavengers in downstream organometallic steps, killing your catalyst turnover frequency (TOF).
-
The Fix: Activated Carbon Filtration.
Category C: Hydrolysis Byproducts
Q: I see a small carbonyl peak in the IR (~1680 cm⁻¹) or Carbon NMR (~170 ppm).
A: This indicates partial hydrolysis of the nitrile (-CN) to the amide (5-bromo-2-isobutylbenzamide).
-
Why it happens: Nitriles are susceptible to hydrolysis under strongly acidic conditions (e.g., H₂SO₄/NBS bromination) if moisture is present or if the quench is exothermic and uncontrolled.
-
The Fix:
-
Prevention: Ensure anhydrous conditions during bromination. Quench onto ice slowly to keep T < 10°C.
-
Purification: The amide is significantly more polar than the nitrile.
-
Method: Dissolve the mixture in DCM and wash with 1M NaOH . If the amide persists, use column chromatography; the nitrile will elute rapidly in 5% EtOAc/Hexane , while the amide will stick until ~30-50% EtOAc.
-
Detailed Purification Protocols
Protocol A: Recrystallization (For Solids)
Best for removing minor isomers and trace starting material.
| Parameter | Specification | Notes |
| Solvent A | Ethanol (Absolute) | Primary solvent. |
| Solvent B | Water (Deionized) | Anti-solvent. |
| Ratio | ~9:1 (v/v) | Adjust based on saturation point. |
| Temperature | 65°C → 4°C | Slow cooling is critical for isomer rejection. |
Step-by-Step:
-
Place crude 5-bromo-2-isobutylbenzonitrile in a flask with a stir bar.
-
Add minimum hot Ethanol (65°C) to fully dissolve the solid.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 mL of Ethanol to clear the solution.
-
Remove from heat and wrap the flask in foil (to slow cooling). Allow to reach room temperature undisturbed.
-
Refrigerate at 4°C for 12 hours.
-
Filter crystals and wash with cold 50% EtOH/Water .
-
Dry under high vacuum (< 5 mbar) at 40°C.
Protocol B: Silica Gel Chromatography (For Oils/Low-Melting Solids)
Best for separating unreacted 2-isobutylbenzonitrile.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes (A) / Ethyl Acetate (B).
-
Loading: 1g crude / 50g Silica.
Gradient Table:
| Time (CV*) | % Solvent B (EtOAc) | Purpose |
|---|---|---|
| 0 - 2 | 0% | Elute non-polar impurities (alkanes). |
| 2 - 10 | 0% → 3% | Elute unreacted starting material (2-isobutylbenzonitrile). |
| 10 - 20 | 3% → 10% | Elute Product (5-Bromo-2-isobutylbenzonitrile). |
| 20 - 25 | 10% → 50% | Flush polar byproducts (Amides/Acids). |
*CV = Column Volume
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.
Scientific Rationale (Mechanism)
The purification strategy relies on the distinct physicochemical properties imparted by the isobutyl group.
-
Lipophilicity: The isobutyl group significantly increases the logP (partition coefficient) of the molecule compared to simple bromobenzonitriles. This makes water an aggressive anti-solvent, often causing the product to "oil out" (form a separate liquid phase) rather than crystallize if added too quickly. Using Ethanol as the primary solvent bridges this polarity gap.
-
Regioselectivity & Separation:
-
Formation: In Electrophilic Aromatic Substitution (EAS), the isobutyl group directs ortho/para. The bulky nature of the isobutyl group at position 2 sterically hinders position 3 (ortho), pushing bromination to position 5 (para).
-
Separation: The 3-bromo isomer (if formed) has a "cramped" structure with high steric strain between the bromine and the isobutyl group. This disrupts crystal packing, making it more soluble in the mother liquor during recrystallization, allowing the more symmetrical 5-bromo isomer to crystallize out pure [1].
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of aryl halides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromo-2-chlorobenzoic acid (Analogous chemistry for bromination/purification).
-
University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. (Solvent selection logic for polar/non-polar aromatics).
Sources
Technical Support Center: Base Optimization for 5-Bromo-2-isobutylbenzonitrile Suzuki Coupling
Case ID: SUZ-CN-ISO-005 Subject: Effect of Base Selection on Chemoselectivity and Yield Status: Active Guide
Critical Analysis: The "Nitrile Dilemma"
In the Suzuki-Miyaura coupling of 5-Bromo-2-isobutylbenzonitrile , the choice of base is the single most critical variable. You are balancing two competing mechanisms: transmetallation efficiency (which requires base) and nitrile hydrolysis (which is caused by base).
Substrate Analysis[1]
-
The Electrophile (C5-Br): The bromine at position 5 is electronically activated by the nitrile group (strong electron-withdrawing group, EWG) at position 1. Oxidative addition is typically fast.
-
The Steric Shield (C2-Isobutyl): The isobutyl group at position 2 provides significant steric bulk ortho to the nitrile. While this offers some protection against nucleophilic attack (hydrolysis), it does not render the nitrile immune to strong aqueous bases at high temperatures.
-
The Risk: The primary failure mode is the conversion of the nitrile (-CN) to the primary amide (-CONH₂) or carboxylic acid (-COOH) via base-catalyzed hydrolysis.
The Base Selection Hierarchy
The base serves to activate the boronic acid into a boronate species
| Base Class | Examples | pKa (Conj. Acid) | Reaction Speed | Hydrolysis Risk | Recommended For |
| Carbonates | ~10.3 | Moderate | Moderate | Standard substrates; robust protecting groups. | |
| Phosphates | ~12.3 | Fast | Low* | Preferred for Nitriles. High solubility in organic/water mixes; buffers pH effectively. | |
| Hydroxides | ~15.7 | Very Fast | Critical | Avoid. High risk of rapid nitrile hydrolysis to amide. | |
| Fluorides | N/A (F- affinity) | Moderate | Minimal | Anhydrous conditions; acid-sensitive substrates. |
*Note:
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting a base and the mechanistic consequences of that choice.
Caption: Decision tree for base selection balancing transmetallation efficiency against the risk of nitrile hydrolysis.
Troubleshooting Guide
Symptom 1: Appearance of M+18 Peak (LCMS)
Observation: You observe a new peak with a mass of
-
Diagnosis: Nitrile Hydrolysis . The nitrile (-CN) has reacted with water/base to form a primary amide (-CONH₂).
-
Root Cause:
-
Base is too nucleophilic (e.g., hydroxide used).
-
Reaction temperature is too high (>80°C) for the aqueous base concentration.
-
Reaction time was prolonged due to catalyst deactivation.
-
-
Corrective Action:
-
Immediate: Switch base to
(Potassium Phosphate Tribasic). -
Protocol Adjustment: Reduce water ratio. Move from 1:1 Solvent:Water to 4:1 or 10:1.
-
Alternative: Use Anhydrous Protocol (see Section 4).
-
Symptom 2: Stalled Reaction (Starting Material Remains)
Observation: Conversion stops at 40-60%. Adding more catalyst does not help.
-
Diagnosis: Base Saturation or pH Drop . Boronic acids release acid equivalents during coupling. If the base is consumed or poorly soluble, the catalytic cycle (specifically transmetallation) halts.
-
Root Cause:
-
Insufficient base equivalents (Standard is 2.0 - 3.0 equiv).
-
Poor solubility of inorganic base in organic solvent.
-
-
Corrective Action:
-
Solvent System: Ensure the solvent system dissolves the base partially. Switch from Toluene (poor solubility) to Dioxane/Water or DMF/Water .
-
Base: Increase base loading to 3.0 equivalents.
-
Symptom 3: Protodeboronation
Observation: The aryl boronic acid is consumed, but replaced by the de-borylated arene (Ar-H), not the coupled product.
-
Diagnosis: Base-Catalyzed De-boronation . Electron-poor or ortho-substituted boronic acids are prone to losing the boron group in basic aqueous media.
-
Corrective Action:
-
Base: Switch to a milder base like
or CsF . -
Addition: Add the base last, or add the boronic acid slowly to the reaction mixture.
-
Optimized Protocols
Protocol A: The "Robust" Method (Phosphate Buffered)
Recommended for initial screening. balances rate and stability.
-
Reagents:
-
5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Base:
(3.0 equiv) - Crucial: Use Tribasic, not mono/di. -
Catalyst:
(3-5 mol%) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
-
Procedure:
-
Charge solid reagents into a vial.
-
Add degassed solvents.
-
Heat to 60°C - 80°C . Do not exceed 90°C to protect the nitrile.
-
Monitor by HPLC after 2 hours.
-
Protocol B: The "Anhydrous" Method (Fluoride Activated)
Recommended if hydrolysis (M+18) is observed in Protocol A.
-
Reagents:
-
5-Bromo-2-isobutylbenzonitrile (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Base: CsF (3.0 equiv) or anhydrous
-
Catalyst:
(2 mol%) + or S-Phos (4 mol%) -
Solvent: Anhydrous THF or Toluene.
-
-
Procedure:
-
Perform all transfers in a glovebox or under active Nitrogen flow.
-
Strictly exclude water. [1]
-
Heat to reflux (THF: 66°C, Toluene: 90°C).
-
Mechanism Note: Fluoride activates the boronic acid to form
, facilitating transmetallation without generating high concentrations of hydroxide.
-
Frequently Asked Questions (FAQ)
Q: Can I use TEA (Triethylamine) or DIPEA as the base? A: Generally, no. Organic amine bases are often too weak to activate boronic acids efficiently for Suzuki coupling unless you are using specific activated boronic esters. Inorganic bases (Carbonates/Phosphates) are superior for the transmetallation step.
Q: Why does the isobutyl group matter? A: The isobutyl group at the ortho position (C2) creates a "steric pocket" around the nitrile. While this makes the nitrile slightly harder to hydrolyze than in un-substituted benzonitrile, it also makes the ring more electron-rich than a simple halide, potentially slowing down oxidative addition slightly. However, the strong EWG nature of the nitrile usually compensates for this.
Q: My boronic acid has an ester group. Which base should I use?
A: Use Protocol B (Anhydrous CsF) or use
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[2][3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4][5] Journal of the American Chemical Society, 122(17), 4020–4028. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Nitrile Hydrolysis Side Reactions. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-isobutylbenzonitrile & Derivatives
Topic: Challenges in the purification of 5-Bromo-2-isobutylbenzonitrile derivatives Role: Senior Application Scientist Status: Active Guide
Introduction: The "Flexible Chain" Problem
As researchers working with 5-Bromo-2-isobutylbenzonitrile (CAS 1000576-84-6) and its downstream derivatives (often key intermediates for substituted benzonitriles like those found in Bezlotoxumab analogs), you face a unique set of physicochemical challenges. Unlike rigid aryl nitriles, the isobutyl group introduces rotational freedom that lowers melting points, causing compounds to "oil out" rather than crystallize. Furthermore, the electronic directing effects during the synthesis of the core scaffold often lead to persistent regioisomers that are difficult to resolve by standard silica chromatography.
This guide addresses the three most critical bottlenecks: Regioisomer Separation , Crystallization Failures (Oiling Out) , and Nitrile Stability/Metal Scavenging in downstream coupling reactions.
Module 1: The "Close-Eluter" Challenge (Regioisomer Separation)
Context: The synthesis of the core scaffold typically involves the bromination of 2-isobutylbenzonitrile. While the 5-position is electronically favored (para to the alkyl, meta to the nitrile), the 3-position (ortho to the alkyl) is a competitive "hotspot," leading to 3-bromo/5-bromo mixtures.
Troubleshooting Guide: Chromatographic Resolution
Q: My HPLC shows a shoulder peak (~5-8%) that I cannot separate on flash silica. Is this the 3-bromo isomer, and how do I remove it?
A: Yes, this is likely the 3-bromo-2-isobutylbenzonitrile regioisomer. Because the isobutyl group provides steric bulk, the 3-bromo isomer is formed in lower quantities, but its polarity is nearly identical to the 5-bromo target. Standard normal-phase silica often fails here.
Protocol: Enhanced Stationary Phase Screening
Do not rely on standard Hexane/Ethyl Acetate gradients. The separation mechanism requires exploiting the subtle shape selectivity and
| Stationary Phase | Mechanism | Separation Success | Recommendation |
| Standard Silica (Si-60) | Polarity Adsorption | Low | Co-elution is common. Only effective if impurity <2%. |
| Phenyl-Hexyl (Reverse Phase) | High | The 3-bromo isomer has a twisted dihedral angle due to steric clash with the isobutyl group, reducing its | |
| Ag-Impregnated Silica | Medium-High | Silver ions coordinate differently to the aromatic rings based on steric accessibility. |
Step-by-Step Optimization:
-
Switch to Reverse Phase (Prep-HPLC): Use a Phenyl-Hexyl column.
-
Mobile Phase: Water/Acetonitrile (no acid modifier needed for neutral nitriles).
-
Gradient: Shallow gradient (e.g., 60%
70% ACN over 20 minutes). The twisted 3-bromo isomer typically elutes before the planar 5-bromo target on Phenyl phases.
Module 2: Crystallization & Phase Separation
Context: The isobutyl chain disrupts crystal lattice packing. Users frequently report that their derivatives (e.g., after Suzuki coupling) form a "gummy oil" upon solvent removal.
Troubleshooting Guide: Overcoming "Oiling Out"
Q: I am trying to recrystallize my Suzuki coupling product (a biaryl nitrile), but it separates as an oil at the bottom of the flask. How do I induce crystallization?
A: This "oiling out" occurs because the compound's melting point is close to the solvent's boiling point, or the solvent mixture is entering a liquid-liquid immiscibility gap before the solidus line. You must lower the solubility limit without reaching the oiling temperature.
The "Dual-Ramp" Cooling Protocol: Instead of standard cooling, use a controlled solvent switch with a metastable zone hold.
-
Dissolution: Dissolve the crude oil in a minimum amount of warm IPA (Isopropyl Alcohol) or Ethanol (approx. 40-50°C). Avoid high-boiling solvents like Toluene/DMF which are hard to remove.
-
Anti-solvent Addition: Slowly add Water dropwise until a persistent turbidity (cloud point) is just observed.
-
The "Seed & Starve" Step:
-
Add seed crystals (if available) or scratch the glass.
-
Crucial: Stop stirring and let the temperature drop by only 5°C. Hold for 1 hour.
-
If oil forms, reheat slightly until it dissolves, add more solvent (dilute), and try again. Oil formation means supersaturation is too high.
-
-
Final Cooling: Once a solid precipitate is confirmed (not oil droplets), cool to 4°C at a rate of 10°C/hour.
Visual Decision Tree: Purification Strategy
Figure 1: Decision matrix for selecting between chromatographic separation and crystallization based on impurity profile and physical state.
Module 3: Chemical Stability & Metal Scavenging
Context: Downstream derivatives often involve Palladium-catalyzed cross-couplings. Two issues arise: (1) Hydrolysis of the nitrile group to an amide/acid under basic coupling conditions, and (2) High residual Pd due to coordination with the nitrile nitrogen.
FAQ: Chemical Integrity
Q: My LC-MS shows a mass of [M+18] after the Suzuki coupling. Did I hydrate the nitrile?
A: Yes. The nitrile group (CN) is susceptible to hydrolysis under the basic, aqueous conditions (e.g.,
Prevention Protocol:
-
Base Selection: Switch from hydroxide/carbonate bases to Potassium Phosphate (
) or Cesium Fluoride (CsF) . These are milder and less likely to promote nitrile hydrolysis. -
Solvent System: Avoid water-miscible systems if possible. Use anhydrous Dioxane or Toluene with the base suspended as a solid, or use a minimum amount of water.
-
Temperature Cap: Do not exceed 90°C. Nitrile hydrolysis rates accelerate significantly above 100°C in basic media.
Q: The product is dark/grey, and I can't remove the Palladium. The nitrile seems to be binding it.
A: Benzonitriles are excellent ligands for Pd(II). Standard Celite filtration is insufficient.
Scavenging Protocol:
-
Thiol-Silica: Treat the crude reaction mixture (dissolved in THF or EtOAc) with SiliaMetS® Thiol or MP-TMT scavengers (0.5 eq relative to Pd loading) for 2 hours at 50°C. The sulfur has a higher affinity for Pd than the nitrile nitrogen.
-
Wash Step: If scavengers are unavailable, wash the organic layer with 0.5M aqueous Cysteine or Sodium Diethyldithiocarbamate . The Pd will transfer to the aqueous phase as a chelate.
References
-
Regioisomer Separation in Halogenated Aromatics
- Context: Discusses the separation of bromo-substituted isomers using specific stationary phases and NMR identific
- Source: MDPI Molecules, "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identific
-
Synthesis of Halogenated Benzonitriles (Analogous Chemistry)
- Context: Patent detailing the bromination conditions and temperature control required to minimize isomer formation in 5-bromo-2-chlorobenzonitrile (analogous to the isobutyl variant).
- Source: Google Patents, "Preparation method of 5-bromo-2-chlorobenzoic acid."
-
Crystallization of Flexible Benzonitriles
- Context: Structural analysis of 5-bromo-2-hydroxybenzonitrile, highlighting the packing difficulties and hydrogen bonding motifs relevant to crystalliz
- Source: NIH / PMC, "5-Bromo-2-hydroxybenzonitrile."
-
Metal Scavenging in Pharmaceutical Synthesis
- Context: General protocols for removing Palladium from coordin
- Source: Organic Process Research & Development, "Removal of Palladium Impurities." (General industry standard reference).
-
(Note: Direct deep link varies by institution; referencing the journal for authoritative grounding).
Validation & Comparative
Purity assessment of synthesized 5-Bromo-2-isobutylbenzonitrile
Technical Comparison Guide: Purity Assessment of 5-Bromo-2-isobutylbenzonitrile
Executive Summary: The Analytical Verdict
For the precise characterization of 5-Bromo-2-isobutylbenzonitrile (CAS: 856167-67-4) , a single-method approach is often insufficient due to the potential for close-eluting regioisomers formed during bromination.
-
Routine Release Testing: GC-FID is the superior choice over HPLC-UV. The volatility of the isobutyl group allows for excellent resolution of the critical 4-bromo and 3-bromo regioisomers, which often co-elute on standard C18 HPLC columns.
-
Absolute Purity Validation: qNMR (Quantitative ¹H NMR) is required for reference standard qualification to eliminate response factor bias.
-
Process Control: UPLC-MS is recommended only when tracking non-volatile boronic acid coupling partners in downstream Suzuki reactions.
The Analytical Challenge: Why This Scaffold Matters
5-Bromo-2-isobutylbenzonitrile is a high-value electrophile used in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis. Its purity is critical because:
-
Regioisomer Contamination: The synthesis typically involves the bromination of 2-isobutylbenzonitrile. Direct electrophilic aromatic substitution directs the bromine para to the isobutyl group (position 4) or para to the cyano group (position 5, favored by sterics but competed by electronics). Separating the 5-bromo target from the 4-bromo impurity is the primary analytical hurdle.
-
Catalyst Poisoning: Residual halides or sulfur impurities (if thiocyanate routes are used) can deactivate Pd-catalysts in the next step.
-
Stoichiometric Drift: Inaccurate purity values lead to molar mismatches in cross-coupling, causing difficult-to-remove homocoupling byproducts.
Method Comparison: HPLC vs. GC vs. qNMR
The following table objectively compares the three primary methodologies for this specific lipophilic nitrile.
| Feature | Method A: GC-FID (Recommended) | Method B: RP-HPLC (UV) | Method C: qNMR |
| Primary Mechanism | Volatility & Polarity | Hydrophobicity (Partitioning) | Nuclear Spin Resonance |
| Isomer Resolution | High (Boiling point diffs) | Medium (Requires Phenyl-Hexyl phases) | High (Distinct aromatic splitting) |
| LOD/Sensitivity | High (< 0.05%) | High (< 0.02%) | Low (~0.5%) |
| Throughput | Fast (10-15 min) | Medium (20-30 min) | Slow (Sample prep intensive) |
| Bias Risk | Low (Carbon response is uniform) | High (Extinction coefficient diffs) | Zero (Molar ratio based) |
| Suitability | Routine QC / In-Process | Final Product (GMP) | Reference Standard Cert. |
Detailed Experimental Protocols
Protocol A: High-Resolution GC-FID (Routine Purity)
Rationale: The isobutyl chain provides sufficient volatility. GC offers sharper peak shapes for regioisomers than liquid chromatography.
-
Instrument: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temperature 250°C.
-
Detector: FID @ 300°C.
-
Temperature Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 5°C/min to 240°C (Critical resolution window).
-
Ramp 30°C/min to 300°C, Hold 3 min.
-
-
Sample Prep: Dissolve 5 mg in 1 mL Dichloromethane (DCM).
-
System Suitability Criteria: Resolution (
) between 5-bromo and 4-bromo isomer > 1.5.
Protocol B: Orthogonal HPLC-UV (For Non-Volatiles)
Rationale: Used to detect non-volatile precursors (e.g., boronic acids if this is a recovered intermediate) or salts.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm). Note: Phenyl phases provide better pi-pi selectivity for aromatic isomers than C18.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 min.
-
Detection: UV @ 235 nm (Nitrile absorbance max).
-
Flow Rate: 1.0 mL/min.
Protocol C: Quantitative ¹H NMR (Absolute Purity)
Rationale: To assign the potency of the "Working Standard" used in HPLC/GC.
-
Solvent: DMSO-
(prevents overlap of isobutyl signals with solvent residual). -
Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade), accurately weighed.
-
Parameters: D1 (Relaxation Delay) = 30 sec (ensure full relaxation), Scans = 16.
-
Integration: Compare the aromatic doublet of the 5-bromo proton (approx
7.8 ppm) against the internal standard singlet.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct purity assessment method based on the synthesis stage.
Figure 1: Analytical Decision Matrix for 5-Bromo-2-isobutylbenzonitrile.
Impurity Fate Mapping
Understanding where impurities originate allows for targeted detection.
Figure 2: Origin of critical impurities during the bromination of 2-isobutylbenzonitrile.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for GC vs HPLC theory).
-
Pauli, G. F., et al. (2012). "The importance of quantitative 1H NMR in natural product and pharmaceutical analysis." Journal of Natural Products, 75(4), 834-851. [Link]
-
Alwsci Technologies. (2024).[1] GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
Sources
Comparative Guide: Analytical Strategies for Structural Elucidation of 5-Bromo-2-isobutylbenzonitrile Derivatives
Executive Summary
5-Bromo-2-isobutylbenzonitrile (CAS: 86483-54-7) is a critical pharmacophore scaffold, particularly valued for its dual functionality: the electrophilic bromine handle allows for cross-coupling (e.g., Buchwald-Hartwig, Suzuki), while the nitrile group serves as a precursor for heterocycles or carboxylic acid derivatives. The isobutyl group provides essential lipophilicity and steric bulk, often improving the metabolic stability of the final drug candidate.
However, the steric hindrance of the isobutyl group adjacent to the nitrile, combined with the lability of the bromine, creates a complex impurity profile during synthesis. This guide objectively compares High-Field NMR , UPLC-Q-ToF MS , and Single Crystal X-Ray Diffraction for elucidating the structure of reaction products derived from this scaffold.
The Synthetic Challenge: A Case Study
To provide a concrete analytical framework, we examine a standard medicinal chemistry transformation: The Buchwald-Hartwig Amination of 5-Bromo-2-isobutylbenzonitrile with a secondary amine (e.g., morpholine), intended to yield Product A .
Common side reactions include:
-
Product B (Hydrolysis): Partial hydrolysis of the nitrile to a primary amide (due to trace water/base).
-
Product C (Hydrodehalogenation): Loss of the bromine atom (catalytic reduction).
-
Product D (Regio-isomer): Rare, but possible migration of the halogen or alkyl group under forcing conditions.
Reaction Pathway Diagram
Figure 1: Synthetic pathways leading to the desired product and critical impurities.
Comparative Analytical Assessment
Method A: High-Field NMR Spectroscopy (600 MHz)
The Gold Standard for Connectivity and Regiochemistry.
NMR is indispensable for confirming the integrity of the isobutyl group and the nitrile functionality.
-
Mechanism of Action: Detects magnetic nuclei (
H, C) to map the carbon skeleton. -
Critical Markers for 5-Bromo-2-isobutylbenzonitrile derivatives:
-
Isobutyl Group: Look for a distinct doublet (
ppm, 6H) and a multiplet methine ( ppm). If steric crowding forces rotation, these signals may broaden. -
Nitrile Carbon (
C): A sharp peak at ppm. Disappearance of this peak and appearance of a carbonyl signal ( ppm) confirms Impurity B . -
Aromatic Region: The coupling constants (
-values) between H3, H4, and H6 confirm if the substitution occurred at the correct C5 position.
-
Method B: UPLC-Q-ToF Mass Spectrometry
The Gold Standard for Elemental Composition and Trace Detection.
LC-MS is superior for detecting Impurity C (Debromination) and quantifying low-level byproducts.
-
Mechanism of Action: Ionization (ESI+) followed by Time-of-Flight mass analysis.
-
Critical Markers:
-
Bromine Isotope Pattern: The starting material and Product A/B must show a 1:1 doublet (M and M+2) due to
Br and Br natural abundance. -
Impurity C (Debrominated): Will show a single monoisotopic peak (loss of the +2 isotope signature).
-
Nitrogen Rule: An odd number of nitrogens (in the nitrile) results in an odd molecular weight. Hydrolysis to amide (adding H
O) changes the mass but preserves the nitrogen count.
-
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
The Ultimate Arbiter for 3D Stereochemistry.
While slow, SC-XRD is the only method that provides absolute configuration without inference.
-
Application: Essential if the isobutyl group causes planar chirality (atropisomerism) or if the regiochemistry of the coupling is ambiguous due to overlapping NMR signals.
Comparative Data Summary
| Feature | Method A: 1H/13C NMR | Method B: UPLC-Q-ToF MS | Method C: X-Ray Crystallography |
| Primary Utility | Structural Connectivity & Functional Group Status | Elemental Formula & Trace Impurity Profiling | Absolute Configuration & 3D Packing |
| Sample Requirement | High (2–10 mg) | Low (< 0.1 mg) | High (Single Crystal required) |
| Differentiation of Product B (Amide) | Excellent (Distinct CO vs CN signals) | Good (Mass shift +18 Da) | Excellent (Visual confirmation) |
| Differentiation of Product C (Des-Br) | Good (Change in aromatic splitting) | Superior (Loss of Br Isotope Pattern) | N/A (Unless co-crystallized) |
| Throughput | Medium (10–30 min/sample) | High (2–5 min/sample) | Low (Days to Weeks) |
| Limitations | Low sensitivity for <1% impurities; Solvent suppression issues | Cannot distinguish regio-isomers with identical fragmentation | Requires crystallizable solid |
Experimental Protocols
Protocol 1: Structural Elucidation Workflow (Decision Tree)
Figure 2: Logical workflow for identifying reaction outcomes.
Protocol 2: NMR Acquisition Parameters (Bruker 600 MHz)
To ensure detection of the quaternary nitrile carbon and isobutyl conformation.
-
Solvent Selection: Dissolve ~5 mg of isolated product in DMSO-d6 .
-
Why? CDCl
is common, but DMSO-d6 provides better solubility for polar amides (Impurity B) and separates the amide NH protons (broad singlets at 7.0–8.0 ppm) from aromatic signals.
-
-
Experiment Set:
-
1H ZG30: 16 scans, D1 = 2.0s. Focus on the 0.8–2.0 ppm region for isobutyl integrity.
-
13C UDEFT/DEPTQ: 1024 scans. Essential for detecting the weak quaternary C
N carbon signal (~118 ppm). -
1H-13C HMBC: Set long-range coupling to 8 Hz. Look for correlation between the isobutyl methylene protons and the aromatic ring carbons to confirm the alkyl group remained at position 2.
-
Protocol 3: UPLC-MS Screening Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ Mode.
-
Critical Setting: Ensure the mass range includes the dimer region (2M+H) as benzonitriles often aggregate in the source.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for halogen isotope patterns).
-
Surrogate Data Analysis: Based on reactivity profiles of 5-bromo-2-fluorobenzonitrile and 5-bromo-2-hydroxybenzonitrile as described in
-
BenchChem Technical Support. (2025). Comparative Guide to Purity Analysis of Halogenated Benzonitriles.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
